molecular formula C13H20Cl2N2 B1398099 N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1261233-16-2

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B1398099
CAS No.: 1261233-16-2
M. Wt: 275.21 g/mol
InChI Key: NHSPGYHMCGAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and substituents. The compound's official designation reflects its structural hierarchy, beginning with the piperidine ring system as the parent structure, followed by the specification of substituent positions and functional group modifications. The nomenclature systematically describes the N-methylation of the piperidine ring, the attachment of the 4-chlorobenzyl group to the nitrogen atom, and the presence of the primary amine functionality at the 4-position of the piperidine ring.

Alternative nomenclature systems provide additional insight into the compound's structural organization. The designation "(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride" emphasizes the benzyl substitution pattern, while "N-[(4-Chlorophenyl)methyl]-N-methylpiperidin-4-amine hydrochloride" highlights the phenylmethyl connectivity. These various naming conventions demonstrate the flexibility inherent in chemical nomenclature systems while maintaining unambiguous structural identification.

The molecular formula C₁₃H₂₀Cl₂N₂ provides quantitative information about the compound's elemental composition, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The Simplified Molecular Input Line Entry System representation "CN(CC1=CC=C(Cl)C=C1)C2CCNCC2.[H]Cl" offers a linear encoding of the three-dimensional molecular structure, facilitating computational analysis and database storage. The International Chemical Identifier key "NHSPGYHMCGAXDC-UHFFFAOYSA-N" provides a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature sources.

Table 1: Structural Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1261233-16-2
Molecular Formula C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol
Simplified Molecular Input Line Entry System CN(CC1=CC=C(Cl)C=C1)C2CCNCC2.[H]Cl
International Chemical Identifier Key NHSPGYHMCGAXDC-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The development of this compound and related compounds represents a culmination of nearly two centuries of advancement in heterocyclic chemistry, a field that began its systematic exploration in the early 1800s. The historical foundation of heterocyclic chemistry traces back to pioneering work in the nineteenth century, when scientists first began isolating and characterizing compounds containing heteroatoms within cyclic structures. The progression from these early discoveries to modern synthetic heterocycles demonstrates the evolution of chemical understanding and synthetic methodology.

The historical timeline of heterocyclic chemistry reveals several landmark achievements that laid the groundwork for compounds like this compound. In 1818, Brugnatelli's isolation of alloxan from uric acid marked one of the earliest systematic studies of nitrogen-containing heterocycles. The 1832 work involving treating starch with sulfuric acid further expanded the understanding of heterocyclic transformations. Runge's 1834 discovery of pyrrole through dry distillation of bones, which he termed "fiery oil," provided crucial insights into the thermal stability and formation mechanisms of nitrogen heterocycles.

The twentieth century brought revolutionary advances in understanding the biological significance of heterocyclic compounds. Treibs' 1936 isolation of chlorophyll derivatives from crude oil provided compelling evidence for the biological origin of petroleum and highlighted the ubiquity of heterocyclic structures in natural systems. The description of Chargaff's rules in 1951 further emphasized the critical role of heterocyclic compounds, specifically purines and pyrimidines, in genetic coding mechanisms. These developments established the theoretical framework for understanding how heterocyclic compounds function in biological systems and how synthetic modifications can modulate their properties.

Table 2: Historical Milestones in Heterocyclic Chemistry

Year Development Significance
1818 Alloxan isolation from uric acid First systematic nitrogen heterocycle study
1832 Starch treatment with sulfuric acid Heterocyclic transformation mechanisms
1834 Pyrrole discovery by dry distillation Thermal stability of nitrogen heterocycles
1936 Chlorophyll derivatives from crude oil Biological origin of heterocycles
1951 Chargaff's rules description Genetic significance of heterocycles

Position Within Piperidine Derivative Classifications

This compound occupies a specific position within the broader classification system of piperidine derivatives, which are categorized as six-membered saturated heterocyclic compounds containing one nitrogen atom. The systematic classification of heterocyclic compounds divides them into primary categories based on ring size, degree of saturation, and the number and type of heteroatoms present. Piperidine derivatives fall within the classification of aliphatic heterocyclic compounds, specifically those that do not contain double bonds and are therefore designated as saturated heterocycles.

The structural classification system further subdivides piperidine derivatives based on the nature and position of substituents attached to the ring system. This compound belongs to the category of N-substituted piperidines, where modifications occur at the nitrogen atom of the ring structure. The compound also contains an amino group at the 4-position of the piperidine ring, placing it within the aminopiperidine subcategory. This dual functionality creates a molecular architecture that combines the basicity of the piperidine nitrogen with the nucleophilicity of the amino group, resulting in distinctive chemical and physical properties.

The relationship between this compound and other piperidine derivatives can be understood through comparative structural analysis. The parent compound 1-Methylpiperidin-4-amine, with Chemical Abstracts Service number 41838-46-4 and molecular formula C₆H₁₄N₂, represents the core structural unit from which the target compound is derived. The addition of the 4-chlorobenzyl group to this parent structure through N-alkylation creates the extended molecular framework that characterizes the target compound. This structural modification significantly alters the compound's physicochemical properties, including its molecular weight, solubility characteristics, and potential biological activity.

Table 3: Piperidine Derivative Classification Hierarchy

Classification Level Category Characteristics
Primary Heterocyclic compounds Cyclic structures with heteroatoms
Secondary Six-membered heterocycles Ring systems containing six atoms
Tertiary Saturated heterocycles No double bonds in ring structure
Quaternary Piperidine derivatives Single nitrogen heteroatom
Quinary N-substituted aminopiperidines Modified nitrogen and amino functionality

The comparative analysis of related compounds within the piperidine derivative family reveals important structure-activity relationships and synthetic accessibility patterns. N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, with Chemical Abstracts Service number 1261230-85-6 and molecular formula C₁₃H₂₀ClFN₂, represents a close structural analog where fluorine substitution replaces chlorine on the benzyl ring. This halogen substitution demonstrates the systematic approach to molecular modification within this compound class, where different halogen atoms can be incorporated to modulate electronic and steric properties.

The positional isomer N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride, identified by Chemical Abstracts Service number 1261232-70-5, illustrates the importance of substituent positioning in determining compound properties. The relocation of the amino group from the 4-position to the 3-position of the piperidine ring creates a distinct molecular entity with potentially different chemical and biological characteristics, despite sharing the same molecular formula and similar structural features.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPGYHMCGAXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative reactions, such as those catalyzed by chromium (VI) compounds. These interactions often involve the formation of complexes that can influence the rate and outcome of biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, it can affect the oxidative state of cells, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to participate in free radical reactions, where it can undergo nucleophilic substitution and oxidation. These interactions can result in changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo oxidation reactions, which may affect its long-term stability and efficacy. Additionally, its impact on cellular function can vary over time, with potential long-term effects observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can result in significant toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by liver enzymes, leading to the formation of metabolites such as 4-chlorobenzoic acid. These metabolic processes can influence the compound’s overall activity and effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Biological Activity

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, also referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and comparative effectiveness against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as either an agonist or antagonist at certain receptor sites, modulating their activity and leading to various pharmacological effects. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, one study highlighted its ability to induce apoptosis in cancer cell lines, with IC50 values indicating effective suppression of tumor growth in vivo models .
  • Antimicrobial Activity
    • Various derivatives, including those related to this compound, have shown promising antibacterial and antifungal activities. In vitro tests revealed moderate to significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds outperforming standard antibiotics like ciprofloxacin .
  • Antioxidant Properties
    • The compound exhibits notable antioxidant capabilities, which contribute to its protective effects against oxidative stress in biological systems. This property is crucial for potential applications in treating conditions associated with oxidative damage .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnticancer25.72 ± 3.95
LevocetirizineAntihistamineNot applicable
ChlorcyclizineAntihistamineNot applicable
CiprofloxacinAntibacterial2.0

Case Studies

  • Study on Anti-Cancer Activity
    • A study conducted on tumor-bearing mice demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy Study
    • A systematic investigation into the antimicrobial properties of various piperidine derivatives showed that those containing the 4-chlorobenzyl moiety exhibited superior activity against both Gram-positive and Gram-negative bacteria, further validating the compound's broad-spectrum efficacy .

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride serves as a critical intermediate in developing drugs aimed at treating neurological disorders. Its structure allows for modifications that enhance pharmacological properties, making it valuable in synthesizing compounds with potential CNS activity .

Biological Studies

Research indicates that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It has been studied for its effects on receptor activity, demonstrating promise in treating conditions such as depression and anxiety .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. At lower doses, it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests indicate moderate to significant efficacy, positioning it as a candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Research : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability at specific concentrations, highlighting its potential role in cancer therapy .
  • Neuropharmacology : In animal models, researchers observed that administration of this compound led to alterations in behavior consistent with enhanced serotonergic activity. This suggests its potential application in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine-Based Analogues

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)
  • Molecular Formula : C₁₂H₁₈Cl₂N₂
  • Molecular Weight : 261.19 g/mol
  • Key Differences : Lacks the N-methyl group on the piperidine nitrogen.
N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine Hydrochloride (CAS: 1353974-46-5)
  • Molecular Formula : C₁₄H₂₃ClN₂O
  • Molecular Weight : 278.80 g/mol
  • Key Differences : Methoxy (-OCH₃) replaces chloro (-Cl) on the benzyl group.
  • Implications : The electron-donating methoxy group decreases lipophilicity compared to the electron-withdrawing chloro substituent, which may reduce membrane permeability but improve metabolic stability via reduced cytochrome P450 interactions.

Heterocyclic and Functionalized Analogues

N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride (Compound 6 in )
  • Molecular Formula : C₁₉H₁₇ClFN₂O₂S
  • Molecular Weight : 391.07 g/mol
  • Key Differences : Incorporates a nitrothiophene ring and fluorobenzyl group.
  • Fluorine improves metabolic resistance and bioavailability .
N,N-Di-(4-chlorobenzyl)-N-ethylamine
  • Molecular Formula : C₁₆H₁₆Cl₂N
  • Molecular Weight : 293.21 g/mol (estimated)
  • Key Differences : Two 4-chlorobenzyl groups and an ethylamine core.
  • Implications : Increased steric bulk may reduce selectivity for specific targets, as seen in its role as a synthetic by-product .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 1-(4-Chlorobenzyl)piperidin-4-amine HCl N-(4-Methoxybenzyl) Analogue Nitrothiophene Derivative (Compound 6)
LogP (Lipophilicity) High (Cl substituent) Moderate Lower (OCH₃) Very high (NO₂, thiophene)
Solubility High (HCl salt) Moderate High (HCl salt) Moderate
Metabolic Stability Moderate Lower (no N-methyl) Higher (OCH₃) High (F, NO₂)
Synthetic Yield Not reported 41.6% (related synthesis) Not reported 22–28%

Preparation Methods

Synthesis of the Key Intermediate: (4-Chlorobenzyl)Methylamine

Method Overview:

The foundational step involves the nucleophilic substitution of 4-chlorobenzyl chloride with methylamine. This process is well-established and offers high yields under controlled conditions.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Atmosphere: Inert (Nitrogen)
  • Temperature: 0°C to room temperature
  • Reaction Time: Overnight (~12-16 hours)

Procedure:

  • Dissolve 4-chlorobenzyl chloride in THF under nitrogen atmosphere at 0°C.
  • Add methylamine solution (40% aqueous) dropwise, maintaining the temperature.
  • Stir the mixture at room temperature for 12-16 hours.
  • Remove solvent via rotary evaporation; azeotropically remove residual water with toluene.
  • Purify the crude product by column chromatography using ethyl acetate (EtOAc) as eluent.

Yield & Data:

  • Yield: Approximately 81%
  • Characterization: Confirmed by NMR and HRMS, with a molecular weight of 155.62 g/mol.

Formation of N-Methylpiperidin-4-amine

Method Overview:

The synthesis of the piperidine derivative involves reductive amination or direct methylation of piperidin-4-one or piperidin-4-amine. The literature suggests transfer hydrogenation or methylation with methylating agents.

Typical Route:

  • Starting from piperidin-4-one or piperidin-4-amine.
  • Methylation using methyl iodide or methyl sulfate in the presence of a base.
  • Alternatively, reductive amination using formaldehyde or formic acid with catalytic hydrogenation.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Palladium on carbon or platinum
  • Temperature: Ambient to 80°C
  • Reflux or room temperature for reductive amination

Outcome:

  • N-methylpiperidin-4-amine obtained with high purity, ready for subsequent acylation.

Synthesis of the Amide Intermediate

Method Overview:

The key step involves acylation of N-methylpiperidin-4-amine with 4-chlorobenzoyl chloride or related acyl chlorides.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine or diisopropylethylamine (DIPEA)
  • Temperature: 0°C to room temperature
  • Reaction Time: 2-4 hours

Procedure:

  • Dissolve N-methylpiperidin-4-amine in DCM.
  • Add triethylamine to neutralize HCl formed.
  • Slowly add 4-chlorobenzoyl chloride dropwise at 0°C.
  • Stir at room temperature until completion.
  • Extract, wash, and purify the amide via chromatography.

Formation of the Hydrochloride Salt

Method Overview:

The free base of N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine is converted into its hydrochloride salt for stability and pharmaceutical applicability.

Procedure:

  • Dissolve the free base in anhydrous ethanol or methanol.
  • Bubble dry hydrogen chloride gas or add concentrated HCl solution.
  • Stir at room temperature until salt formation is complete.
  • Isolate the salt by filtration or solvent evaporation.
  • Dry under vacuum.

Notes:

  • The process ensures high purity of the hydrochloride salt.
  • The salt form enhances solubility and stability.

Data Summary and Comparative Table

Step Reagents & Conditions Key Features Yield (%) References
1. Synthesis of (4-Chlorobenzyl)Methylamine 4-Chlorobenzyl chloride + methylamine in THF, 0°C to RT Nucleophilic substitution 81 Patent US8697876B2
2. Preparation of N-Methylpiperidin-4-amine Methylation or reductive amination Catalytic hydrogenation or methylation High Patent US8697876B2
3. Amide formation Acyl chloride + amine, DIPEA, DCM Amide bond formation >90 Standard amidation protocols
4. Salt formation HCl gas or concentrated HCl Salt precipitation Quantitative Standard pharmaceutical process

Research Findings and Notes

  • Transfer Hydrogenation: A notable method involves converting piperidine-4-carboxylic acids to their methyl derivatives using transfer hydrogenation with formaldehyde, palladium catalysts, and ambient pressure, which simplifies the synthesis and avoids cryogenic conditions.

  • Use of Grignard Reagents: The synthesis of related intermediates employs Grignard reagents (e.g., isopropyl magnesium chloride) at ambient temperatures, offering advantages over lithium reagents in terms of operational simplicity and safety.

  • Alternative Routes: The patents also suggest direct acylation of methylated piperidine derivatives with chlorobenzoyl chlorides, followed by salt formation, as an efficient route for the target compound.

Q & A

Q. Spectroscopic Methods :

  • ¹H/¹³C NMR : To confirm substitution patterns on the piperidine and benzyl groups (e.g., integration ratios for methyl and chlorobenzyl protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • UV-Vis Spectroscopy : Monitors electronic transitions for functional group identification.
    Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl.
    X-ray Crystallography : Optional for absolute configuration determination, using programs like SHELXL for refinement .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Derivatization : Synthesize analogs with modifications to the chlorobenzyl (e.g., fluorobenzyl) or piperidine (e.g., substituents at C3/C5) groups.

In Vitro Assays : Test analogs against receptors (e.g., GPCRs, ion channels) using radioligand binding or functional assays (e.g., cAMP modulation).

Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding modes and affinity.
Data interpretation should prioritize steric/electronic effects of substituents on activity .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved?

Scenario : Discrepancies between NMR-derived conformations and X-ray structures.
Resolution Strategy :

Dynamic NMR Analysis : Assess rotational barriers of the chlorobenzyl group (e.g., variable-temperature NMR).

DFT Calculations : Compare computed and experimental NMR chemical shifts to validate proposed conformers.

Multi-Temperature Crystallography : Determine if lattice forces induce non-equilibrium conformations.
SHELX refinement tools (e.g., TWIN/BASF) can model disorder or twinning in crystals .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Solvent Screening : Replace DMF with less hygroscopic solvents (e.g., THF) to minimize side reactions.

Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

Workflow Automation : Implement continuous-flow reactors for precise control of reaction parameters (e.g., residence time, temperature).
Post-reaction, employ liquid-liquid extraction with ethyl acetate/water to isolate the free base before HCl salt formation .

Advanced: How can bioactivity contradictions between in vitro and in vivo models be addressed?

Q. Root Causes :

  • Poor pharmacokinetics (e.g., low oral bioavailability).
  • Off-target effects in complex biological systems.
    Methodological Solutions :

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways.

Proteomics Profiling : Identify off-target interactions via affinity chromatography-MS.

Formulation Adjustments : Develop prodrugs or nanoparticle carriers to enhance bioavailability.
Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What analytical techniques resolve enantiomeric impurities in the compound?

Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.

Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra of enantiomers.

X-ray Crystallography with Anomalous Scattering : Assign absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.